molecular formula C9H12O2S B1603519 Butyl thiophene-3-carboxylate CAS No. 317385-62-9

Butyl thiophene-3-carboxylate

Cat. No.: B1603519
CAS No.: 317385-62-9
M. Wt: 184.26 g/mol
InChI Key: PNELMESXUGBLMJ-UHFFFAOYSA-N
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Description

Butyl thiophene-3-carboxylate is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur This compound is notable for its applications in various fields, including material science, pharmaceuticals, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl thiophene-3-carboxylate typically involves the esterification of thiophene-3-carboxylic acid with butanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Butyl thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Butyl thiophene-3-carbinol.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Butyl thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its biological activity.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), highlighting its importance in the field of organic electronics.

Mechanism of Action

The mechanism of action of butyl thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets. In biological systems, these compounds can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include oxidative stress induction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the butyl ester group, making it less lipophilic and potentially less bioavailable.

    Methyl thiophene-3-carboxylate: Similar structure but with a methyl ester group, which may alter its reactivity and applications.

    Ethyl thiophene-3-carboxylate: Another ester derivative with different physical and chemical properties due to the ethyl group.

Uniqueness: Butyl thiophene-3-carboxylate stands out due to its balance of lipophilicity and reactivity, making it a versatile compound in both research and industrial applications. Its unique ester group enhances its solubility in organic solvents, which is beneficial for various synthetic and application processes.

Properties

IUPAC Name

butyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNELMESXUGBLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604543
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317385-62-9
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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